molecular formula C16H18N4O B6443874 4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzamide CAS No. 2548983-24-8

4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzamide

Número de catálogo: B6443874
Número CAS: 2548983-24-8
Peso molecular: 282.34 g/mol
Clave InChI: YHGYQRRRWHJNCO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(2-Cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzamide is a synthetic small molecule characterized by a pyrimidine core substituted with cyclopropyl and ethyl groups at the 2- and 6-positions, respectively. The benzamide moiety is linked via an amino group to the pyrimidine ring. The cyclopropyl group may enhance metabolic stability by resisting oxidative degradation, while the ethyl substituent could modulate lipophilicity and binding interactions. Its precise biological targets and therapeutic applications remain under investigation, but structural analogs indicate relevance in oncology and inflammatory diseases .

Propiedades

IUPAC Name

4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-2-12-9-14(20-16(19-12)11-3-4-11)18-13-7-5-10(6-8-13)15(17)21/h5-9,11H,2-4H2,1H3,(H2,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGYQRRRWHJNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials under specific conditions. This often involves the use of cyclopropyl and ethyl groups to form the desired pyrimidine structure.

    Amination Reaction: The pyrimidine derivative is then subjected to an amination reaction to introduce the amino group at the 4-position.

    Coupling with Benzamide: The final step involves coupling the aminopyrimidine with benzamide under suitable conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the pyrimidine ring.

    Reduction: Reduction reactions can be performed on the benzamide moiety.

    Substitution: Various substitution reactions can occur, particularly on the pyrimidine ring and the benzamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products:

    Oxidation Products: Oxidized derivatives of the pyrimidine ring.

    Reduction Products: Reduced forms of the benzamide group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and agrochemicals.

Mecanismo De Acción

The mechanism of action of 4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and pathways, leading to its pharmacological effects. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Alkoxy-Substituted Benzamides ()

Compounds such as N-[(2S)-3-(4-butoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (compound 9) and its derivatives (10–12) share the benzamide backbone but feature extended alkoxy chains (e.g., butoxy, pentyloxy, hexyloxy) on the phenyl ring. In contrast, the cyclopropyl and ethyl groups in the target compound likely offer a balance between lipophilicity and metabolic stability, avoiding excessive hydrophobicity seen in longer alkyl chains .

Key Differences:

  • Substituent Effects : Longer alkoxy chains (e.g., hexyloxy) may enhance off-target interactions due to hydrophobic stacking, whereas the compact cyclopropyl group in the target compound could favor selective binding.

Kinase Inhibitors with Benzamide Scaffolds ()

Established kinase inhibitors like imatinib , nilotinib , and dasatinib incorporate benzamide moieties but differ in their heterocyclic systems and substituents. For example:

  • Imatinib : Features a 4-methylpiperazinylmethyl group and pyridinylpyrimidine, targeting BCR-ABL.
  • Nilotinib : Includes a trifluoromethylphenyl group for enhanced potency.
  • Dasatinib : Utilizes a thiazolecarboxamide group for dual Src/Abl inhibition.

The target compound’s pyrimidine substitutions (cyclopropyl, ethyl) distinguish it from these drugs. While imatinib and nilotinib prioritize bulkier substituents for broad kinase inhibition, the target’s smaller groups may confer selectivity for undisclosed targets, such as DDR1/2, as suggested by ’s emphasis on developing selective inhibitors .

Key Differences:

  • Selectivity : The cyclopropyl group’s rigidity might reduce off-target effects compared to flexible piperazine chains in imatinib.
  • Potency : Ethyl substituents may provide moderate lipophilicity, balancing affinity and solubility better than nilotinib’s trifluoromethyl group.

Diphenylpyrimidine-Benzamide Derivatives ()

Compounds 5a–5f and 6a–6f from feature 4,6-diphenylpyrimidine cores linked to benzamide. In contrast, the target compound’s 2-cyclopropyl-6-ethylpyrimidine substitutions likely reduce steric hindrance, favoring interactions with shallower binding sites. Additionally, the ethyl group’s electron-donating nature could alter electronic complementarity compared to diphenyl systems .

Key Differences:

  • Steric Effects : Diphenylpyrimidines may hinder entry into confined active sites, whereas the target’s smaller substituents could improve accessibility.

Comparative Data Table

Compound Class Substituents Molecular Weight (approx.) Key Functional Groups Hypothesized Target
Target Compound 2-Cyclopropyl, 6-ethylpyrimidine ~350 g/mol Benzamide, amino-pyrimidine DDR1/2 kinases (inferred)
Alkoxy-Benzamides () 4-Butoxyphenyl, pentyloxy, etc. ~450–550 g/mol Alkoxy-phenyl, hydroxypropyl Undisclosed (probable GPCRs)
Imatinib/Nilotinib Piperazinyl, trifluoromethyl ~500–600 g/mol Pyridinylpyrimidine, benzamide BCR-ABL, PDGFR
Diphenylpyrimidines () 4,6-Diphenylpyrimidine ~400–450 g/mol Diphenylpyrimidine, benzamide Tyrosine kinases (e.g., EGFR)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.